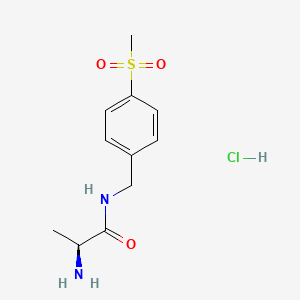
(S)-2-Amino-N-(4-(methylsulfonyl)benzyl)propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-N-[(4-methanesulfonylphenyl)methyl]propanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an amino group, a methanesulfonyl group, and a propanamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[(4-methanesulfonylphenyl)methyl]propanamide hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups for the amino and carboxyl groups, followed by coupling reactions to introduce the methanesulfonylphenyl moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-Amino-N-[(4-methanesulfonylphenyl)methyl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide or ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted amides or esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S)-2-Amino-N-[(4-methanesulfonylphenyl)methyl]propanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of (2S)-2-Amino-N-[(4-methanesulfonylphenyl)methyl]propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activities, and influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects and therapeutic potential.
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-2-Amino-N-[(4-methanesulfonylphenyl)methyl]propanamide hydrochloride include:
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- tert-Butylamine
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
What sets (2S)-2-Amino-N-[(4-methanesulfonylphenyl)methyl]propanamide hydrochloride apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C11H17ClN2O3S |
|---|---|
分子量 |
292.78 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(4-methylsulfonylphenyl)methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O3S.ClH/c1-8(12)11(14)13-7-9-3-5-10(6-4-9)17(2,15)16;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H/t8-;/m0./s1 |
InChIキー |
DXUKCKCDHUMPPV-QRPNPIFTSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC1=CC=C(C=C1)S(=O)(=O)C)N.Cl |
正規SMILES |
CC(C(=O)NCC1=CC=C(C=C1)S(=O)(=O)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















